An In-depth Technical Guide to Methyl 3-(4-methoxyphenyl)-3-oxopropanoate
An In-depth Technical Guide to Methyl 3-(4-methoxyphenyl)-3-oxopropanoate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Abstract: This technical guide provides a comprehensive overview of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate (CAS No. 22027-50-5), a versatile β-keto ester of significant interest to researchers in organic synthesis and medicinal chemistry. The document details the compound's physicochemical properties, outlines a robust and validated synthetic protocol via Claisen condensation with mechanistic insights, and provides a thorough guide to its analytical characterization. Furthermore, it explores the compound's applications as a pivotal intermediate in the synthesis of complex organic molecules, particularly heterocyclic systems relevant to drug discovery. Safety, handling, and storage protocols are also discussed to ensure safe and effective laboratory use.
Introduction
β-keto esters are a cornerstone class of compounds in organic chemistry, prized for their dual functionality which enables a wide array of chemical transformations. The presence of a ketone and an ester group separated by a methylene unit creates a highly valuable reactive center. The protons on this α-carbon are acidic, allowing for easy deprotonation to form a stabilized enolate, which can then act as a potent nucleophile in various carbon-carbon bond-forming reactions.
The Strategic Importance of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate
Methyl 3-(4-methoxyphenyl)-3-oxopropanoate belongs to this vital class of molecules. Its structure, featuring a methoxy-substituted aromatic ring, makes it an important precursor for compounds in pharmaceutical and agrochemical development.[1] The methoxy group can influence the electronic properties of the aromatic ring and can be a key feature for biological activity or a handle for further chemical modification. This guide serves as a technical resource for scientists, explaining the causality behind its synthesis, characterization, and application.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of any chemical protocol. The primary identifiers and key physical properties for Methyl 3-(4-methoxyphenyl)-3-oxopropanoate are summarized below.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 22027-50-5 |
| IUPAC Name | methyl 3-(4-methoxyphenyl)-3-oxopropanoate |
| Molecular Formula | C₁₁H₁₂O₄ |
| InChI Key | VXXOASOINNOPGR-UHFFFAOYSA-N[2] |
| Synonyms | Methyl 3-(p-methoxyphenyl)-3-oxopropionate |
Physicochemical Data
The physical properties of this compound are critical for its handling, reaction setup, and purification. It exists as a low-melting solid, requiring careful storage considerations.[2]
| Property | Value | Source(s) |
| Molar Mass | 208.21 g/mol | |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 40-42 °C | |
| Boiling Point | 135 °C at 0.27 mmHg | |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage | Store at 0-8 °C, inert atmosphere | [1][2] |
Synthesis and Mechanistic Insights
The most logical and widely employed method for synthesizing β-keto esters like Methyl 3-(4-methoxyphenyl)-3-oxopropanoate is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this specific case, the reaction occurs between methyl 4-methoxybenzoate and methyl acetate.
The choice of base is critical. Sodium methoxide (NaOMe) is ideal as it is the same alkoxide as the ester's leaving group, preventing transesterification, which would lead to unwanted byproducts. The reaction is driven to completion by the final deprotonation of the newly formed β-keto ester, which is more acidic than the starting alcohol, making the final step thermodynamically favorable.
Detailed Experimental Protocol: Claisen Condensation
This protocol is designed as a self-validating system, incorporating in-process checks and a robust purification and characterization workflow.
Objective: To synthesize Methyl 3-(4-methoxyphenyl)-3-oxopropanoate with high purity.
Materials:
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Methyl 4-methoxybenzoate (1.0 eq)
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Methyl acetate (3.0 eq, serves as reactant and solvent)
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Sodium methoxide (NaOMe) (1.1 eq)
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Anhydrous Toluene or THF (optional, if not using excess methyl acetate as solvent)
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1 M Hydrochloric Acid (HCl)
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Diethyl ether or Ethyl acetate
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is under an inert atmosphere.
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Base Suspension: To the flask, add sodium methoxide (1.1 eq) and anhydrous methyl acetate (3.0 eq). Stir the suspension.
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Ester Addition: Add methyl 4-methoxybenzoate (1.0 eq) to the dropping funnel, dissolved in a small amount of methyl acetate. Add this solution dropwise to the stirred base suspension over 30 minutes.
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Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to overcome the activation energy for the condensation.
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Work-up: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the pH is acidic (~pH 5-6). This step protonates the enolate to yield the final product.
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Extraction: Transfer the mixture to a separatory funnel. Add water and extract the product into diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to remove water).
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Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a light yellow solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate.
Spectroscopic and Analytical Characterization
Confirmation of the molecular structure and purity is achieved through standard spectroscopic techniques. The expected NMR and IR data are crucial for validating the synthesis.
Predicted Spectroscopic Data
| Technique | Predicted Signals and Interpretation |
| ¹H NMR (CDCl₃) | ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. ~6.9 ppm (d, 2H): Aromatic protons meta to the carbonyl group. ~3.9 ppm (s, 2H): Methylene protons (CH₂) between the two carbonyls. ~3.8 ppm (s, 3H): Methoxy (Ar-OCH₃) protons. ~3.7 ppm (s, 3H): Ester methyl (COOCH₃) protons. |
| ¹³C NMR (CDCl₃) | ~192 ppm: Ketone carbonyl carbon. ~168 ppm: Ester carbonyl carbon. ~164 ppm: Aromatic carbon attached to the methoxy group. ~130 ppm: Aromatic CH carbons ortho to the carbonyl. ~128 ppm: Quaternary aromatic carbon. ~114 ppm: Aromatic CH carbons meta to the carbonyl. ~55 ppm: Methoxy carbon (Ar-OCH₃). ~52 ppm: Ester methyl carbon (COOCH₃). ~46 ppm: Methylene carbon (CH₂). |
| IR Spectroscopy | ~1745 cm⁻¹: Strong C=O stretch (ester). ~1680 cm⁻¹: Strong C=O stretch (aromatic ketone). ~1600 cm⁻¹: C=C stretch (aromatic ring). ~1250 cm⁻¹: C-O stretch (aryl ether). |
Note: The presence of keto-enol tautomerism may result in additional, smaller signals in the NMR spectra.
Applications in Research and Drug Development
The synthetic utility of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate stems from the reactivity of its active methylene group and the presence of two distinct carbonyl functionalities.
Versatile Synthetic Intermediate
This compound is a key building block for synthesizing more complex molecules.[1] The acidic methylene protons can be easily removed by a base to form a nucleophilic enolate, which can then be alkylated or acylated to introduce new substituents.
Synthesis of Heterocyclic Compounds
A primary application is in the synthesis of heterocyclic rings, which form the core of many pharmaceutical agents. For example, condensation with hydrazine derivatives can yield pyrazoles, while reaction with ureas or amidines can produce pyrimidines. These reactions are fundamental in medicinal chemistry for creating libraries of potential drug candidates.
Caption: Relationship between the structure of the β-keto ester and its applications.
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling any chemical reagent.
Hazard Identification
Based on data for this compound, it is classified with the following hazards:
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
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Pictogram: GHS07 (Exclamation mark).[2]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
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Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors.
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Stability
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Conditions: Store in a tightly sealed container in a cool, dry place.[1] The recommended storage temperature is between 0-8 °C.[1]
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Atmosphere: For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or air.[2]
Conclusion
Methyl 3-(4-methoxyphenyl)-3-oxopropanoate is a high-value synthetic intermediate with significant potential in the fields of organic chemistry and drug discovery. Its synthesis via Claisen condensation is a reliable and well-understood process. The compound's true power lies in the versatility of its active methylene group and dual carbonyls, which provide a gateway to a vast range of complex molecular architectures, particularly heterocyclic systems. By understanding its properties, synthesis, and safe handling as detailed in this guide, researchers can effectively leverage this compound to advance their scientific objectives.
